molecular formula C10H16O2 B12586269 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- CAS No. 647024-60-0

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl-

Cat. No.: B12586269
CAS No.: 647024-60-0
M. Wt: 168.23 g/mol
InChI Key: IAERFZSLZIMFAQ-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted pentenoic acid or ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid or a strong base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-4-methyl-
  • 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-3-hydroxy-3-methyl-
  • 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-5-methyl-

Uniqueness

Compared to similar compounds, 2-Cyclopenten-1-one, 4-(1,1-dimethylethyl)-2-hydroxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

647024-60-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-tert-butyl-2-hydroxy-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C10H16O2/c1-6-7(10(2,3)4)5-8(11)9(6)12/h7,12H,5H2,1-4H3

InChI Key

IAERFZSLZIMFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1C(C)(C)C)O

Origin of Product

United States

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